molecular formula C13H23NO4 B1467723 (tert-Butoxycarbonyl-cyclopentylmethyl-amino)-acetic acid CAS No. 954271-05-7

(tert-Butoxycarbonyl-cyclopentylmethyl-amino)-acetic acid

Cat. No. B1467723
CAS RN: 954271-05-7
M. Wt: 257.33 g/mol
InChI Key: ZHNBVGMFOCNHQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(tert-Butoxycarbonyl-cyclopentylmethyl-amino)-acetic acid, more commonly referred to as Boc-CPM-AA, is a powerful organic compound that has been used in a variety of scientific research applications. Boc-CPM-AA is a synthetic derivative of acetic acid, a naturally occurring acid found in many fruits and vegetables. Boc-CPM-AA is a versatile compound that can be used in a variety of chemical reactions, including peptide synthesis. It is also used in the synthesis of other organic compounds, such as amino acids and peptides.

Scientific Research Applications

Quantitative Analysis of tert-Butoxycarbonyl Group

The tert-butoxycarbonyl (Boc) group is essential for the protection of amino acids and peptides during synthesis. A method developed for the quantitative cleavage of the Boc group from N-blocked amino acids and peptides involves the use of perchloric acid in acetic acid. This process allows for the accurate determination of the tert-butoxycarbonyl derivative, demonstrating its significance in synthetic chemistry (Ehrlich-Rogozinski, 1974).

Polymer Science and Chiral Materials

The tert-butoxycarbonyl group facilitates the synthesis of amino acid-derived acetylene monomers, which can be polymerized to create polymers with unique properties. For instance, novel amino acid-derived acetylene monomers, synthesized by the condensation of N-(tert-butoxycarbonyl)-l-alanine with various agents, demonstrate the ability to form polymers with significant molecular weights and chiral properties. These polymers exhibit large specific rotations and CD signals, suggesting helical conformations, which are critical for developing new materials with specific optical activities (Gao, Sanda, & Masuda, 2003).

Peptide Synthesis and Protection Strategies

In peptide synthesis, the protection of amino groups is a fundamental step. An improved method for the N-tert-butoxycarbonyl protection of sterically hindered amino acids showcases the importance of this group in facilitating the synthesis of complex amino acids and peptides. This method employs tetramethylammonium hydroxide to solubilize zwitterionic amino acids in acetonitrile, highlighting the tert-butoxycarbonyl group's versatility in synthetic applications (Khalil, Subasinghe, & Johnson, 1996).

Eco-friendly and Efficient Protection Methods

The development of eco-friendly protocols for the protection of amino groups underscores the ongoing innovations in using the tert-butoxycarbonyl group. A catalyst-free, on-water method for the protection of amines and amino acids demonstrates the chemical industry's shift towards more sustainable and efficient processes. This method, which uses microwave-assistance, is chemoselective and produces minimal waste, reflecting the tert-butoxycarbonyl group's adaptability to green chemistry principles (Nardi et al., 2015).

properties

IUPAC Name

2-[cyclopentylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14(9-11(15)16)8-10-6-4-5-7-10/h10H,4-9H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNBVGMFOCNHQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1CCCC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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